N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride
CAS No.: 124668-52-6
Cat. No.: VC8175242
Molecular Formula: C6H10ClF3N2O
Molecular Weight: 218.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124668-52-6 |
|---|---|
| Molecular Formula | C6H10ClF3N2O |
| Molecular Weight | 218.6 g/mol |
| IUPAC Name | N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride |
| Standard InChI | InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-4-1-10-2-4;/h4,10H,1-3H2,(H,11,12);1H |
| Standard InChI Key | VNLUDOWOYBHVIO-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CNC(=O)C(F)(F)F.Cl |
| Canonical SMILES | C1C(CN1)CNC(=O)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride belongs to the trifluoroacetamide class, incorporating a four-membered azetidine ring linked via a methylene group to a trifluoroacetyl moiety. The hydrochloride salt form enhances solubility and stability, critical for pharmaceutical formulations. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 124668-52-6 |
| Molecular Formula | |
| Molecular Weight | 218.6 g/mol |
| IUPAC Name | N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide; hydrochloride |
| SMILES | C1C(CN1)CNC(=O)C(F)(F)F.Cl |
| InChI Key | VNLUDOWOYBHVIO-UHFFFAOYSA-N |
The azetidine ring adopts a puckered conformation, while the trifluoroacetamide group contributes electronegativity and metabolic stability .
Distinction from Related Compounds
A structurally similar compound, N-(azetidin-3-yl)-2,2,2-trifluoroacetamide (CAS No. 98448-79-4), lacks the methylene spacer and hydrochloride counterion, resulting in a molecular formula of and a reduced molar mass of 168.12 g/mol . This distinction alters physicochemical properties, such as boiling point (223°C vs. decomposing upon heating for the hydrochloride) and solubility .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride typically involves multi-step protocols:
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Azetidine Precursor Preparation: Azetidin-3-ylmethanamine is synthesized via cyclization of 1,3-diaminopropane derivatives under acidic conditions.
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Trifluoroacetylation: The primary amine reacts with trifluoroacetic anhydride () in dichloromethane, yielding the trifluoroacetamide intermediate.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .
Reaction Mechanisms
The compound participates in nucleophilic substitution reactions at the azetidine nitrogen, enabling functionalization. For example, alkylation with benzyl bromide forms quaternary ammonium derivatives, while condensation with carbonyl compounds generates imine-linked conjugates . The trifluoroacetamide group resists enzymatic hydrolysis, enhancing in vivo stability compared to non-fluorinated analogs.
Applications in Drug Design
Kinase Inhibitor Development
Patent literature highlights its role in synthesizing kinase inhibitors. US8299057B2 discloses derivatives where the azetidine moiety acts as a spacer, positioning pharmacophores for optimal binding to ATP pockets in kinases like EGFR and VEGFR . For instance, coupling with indazole-carboxamide fragments yielded compounds with IC values <10 nM in enzymatic assays .
Enhancing Binding Affinity
The trifluoroacetamide group’s hydrophobicity and electron-withdrawing properties stabilize ligand-receptor interactions. Molecular dynamics simulations indicate that the CF group forms van der Waals contacts with hydrophobic residues (e.g., Leu788 in EGFR), while the acetamide carbonyl hydrogen-bonds with Lys745 .
| Supplier | Catalog ID | Purity | Price (per 100 mg) |
|---|---|---|---|
| VulcanChem | VC8175242 | >95% | $320 |
| AChemBlock | P49185 | 97% | $285 |
Handling requires PPE due to potential respiratory irritation. Storage recommendations include desiccated conditions at -20°C to prevent hydrolysis .
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